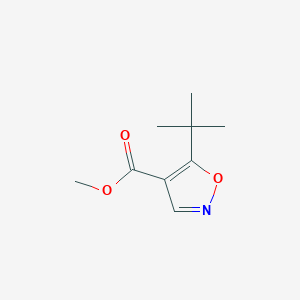

Methyl 5-(tert-butyl)isoxazole-4-carboxylate

CAS No.: 924846-62-8

Cat. No.: VC7082761

Molecular Formula: C9H13NO3

Molecular Weight: 183.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924846-62-8 |

|---|---|

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.207 |

| IUPAC Name | methyl 5-tert-butyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H13NO3/c1-9(2,3)7-6(5-10-13-7)8(11)12-4/h5H,1-4H3 |

| Standard InChI Key | ANPUWOADBFCFPN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=C(C=NO1)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoxazole ring (), a heterocycle containing adjacent oxygen and nitrogen atoms. Key structural elements include:

-

4-Carboxylate ester: The methyl ester group () at position 4 enhances solubility in organic solvents and participates in nucleophilic substitution reactions.

-

5-tert-Butyl group: The bulky tert-butyl substituent () at position 5 imposes steric hindrance, affecting regioselectivity in further derivatization.

The IUPAC name, methyl 5-tert-butyl-1,2-oxazole-4-carboxylate, reflects this substitution pattern. The SMILES notation \text{CC(C)(C)C1=C(C=NO1)C(=O)OC and InChIKey provide unambiguous identifiers for database searches.

Physical Properties

While experimental data for the methyl ester are sparse, analogies to structurally similar compounds like ethyl 5-tert-butylisoxazole-4-carboxylate (CAS 134540-97-9) suggest the following predicted properties :

| Property | Value |

|---|---|

| Melting point | Not reported |

| Boiling point | ~289°C (extrapolated) |

| Density | 1.057 ± 0.06 g/cm³ |

| pKa | -3.38 ± 0.50 |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |

The low predicted pKa indicates strong electron-withdrawing effects from the ester and isoxazole ring, enhancing stability under acidic conditions .

Synthesis and Reaction Pathways

General Isoxazole Synthesis Strategies

Isoxazoles are typically synthesized via:

-

Cycloaddition reactions: 1,3-Dipolar cycloaddition between nitrile oxides and alkynes/alkenes.

-

Condensation reactions: Between hydroxylamine and β-diketones or β-keto esters.

For 5-tert-butyl-substituted derivatives, pre-functionalization of starting materials with tert-butyl groups is often required to ensure regioselectivity .

Fe(II)-Catalyzed Isoxazole-Azirine Isomerization

A novel route to isoxazole-4-carboxylates involves Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. In a representative procedure :

-

Substrate preparation: 4-Acyl-5-methoxyisoxazoles are synthesized via condensation of β-keto esters with hydroxylamine.

-

Isomerization: Treatment with FeCl₂ in dioxane at 105°C induces a domino isomerization, yielding isoxazole-4-carboxylates.

For example, 1-(3-(4-bromophenyl)-5-methoxyisoxazol-4-yl)propan-1-one undergoes Fe(II)-catalyzed rearrangement to methyl 5-(4-bromophenyl)isoxazole-4-carboxylate in 72% yield . This method could be adapted for Methyl 5-(tert-butyl)isoxazole-4-carboxylate by substituting the acyl group with a tert-butyl-containing precursor.

Alternative Pathways

-

Hydroxylamine route: Reaction of methyl 3-oxo-2-(tert-butyl)propanoate with hydroxylamine hydrochloride.

-

Post-functionalization: Esterification of pre-formed isoxazole-4-carboxylic acid with methanol.

Reactivity and Derivatization

Nucleophilic Acyl Substitution

The 4-carboxylate ester undergoes hydrolysis, aminolysis, or transesterification:

For instance, alkaline hydrolysis yields the corresponding carboxylic acid, a precursor for amide coupling in drug discovery.

Electrophilic Aromatic Substitution

The isoxazole ring participates in electrophilic substitution at the 3-position, though the tert-butyl group directs reactivity through steric and electronic effects. Halogenation or nitration may require harsh conditions due to deactivation by the ester .

Ring-Opening Reactions

Under reducing conditions (e.g., H₂/Pd), the isoxazole ring may open to form β-enamino esters, useful in alkaloid synthesis.

Applications in Medicinal Chemistry and Drug Development

Case Study: Analogous Compounds

Ethyl 5-tert-butylisoxazole-4-carboxylate (CAS 134540-97-9) has been explored as a building block for protease inhibitors. Its methyl analog could similarly function in kinase inhibitor design, leveraging the tert-butyl group for hydrophobic pocket binding .

Computational Insights

DFT calculations predict that the tert-butyl group increases the compound’s lipophilicity (), favoring blood-brain barrier penetration. This property is valuable in CNS drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume